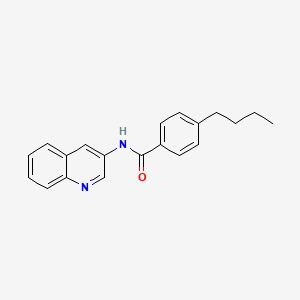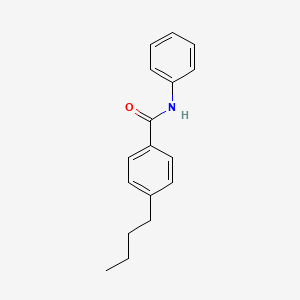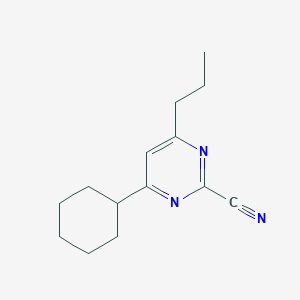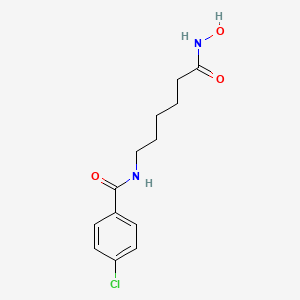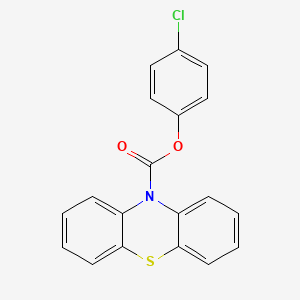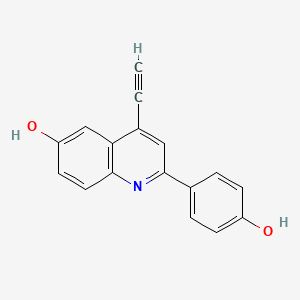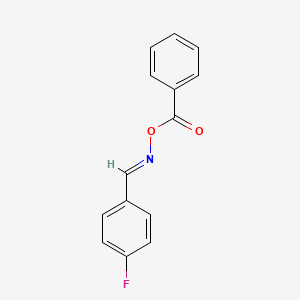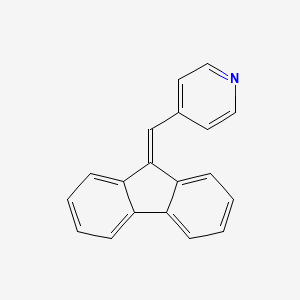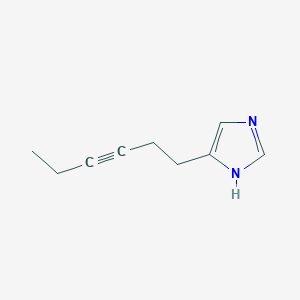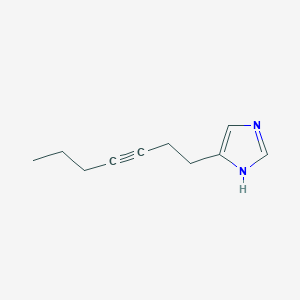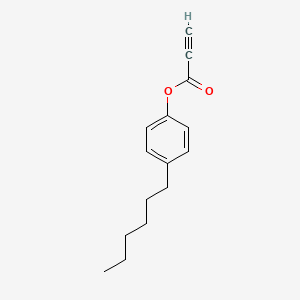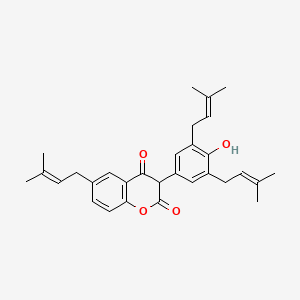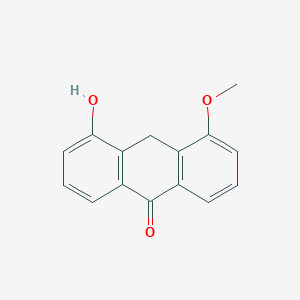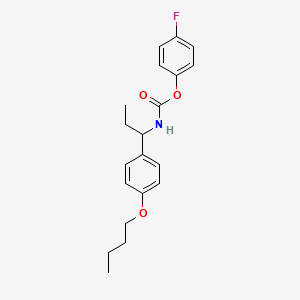
4-Fluorophenyl 1-(4-butoxyphenyl)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate typically involves the reaction of 4-fluorophenyl isocyanate with 1-(4-butoxyphenyl)propan-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of fatty acid amide hydrolase (FAAH).
Medicine: Explored for its potential therapeutic effects in treating conditions like pain and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate involves its interaction with specific molecular targets. One of the primary targets is the enzyme fatty acid amide hydrolase (FAAH), where the compound acts as an inhibitor. By inhibiting FAAH, it increases the levels of endocannabinoids, which play a role in pain modulation and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 2-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate
- 4-fluorophenyl 1-(4-methoxyphenyl)propylcarbamate
- 4-fluorophenyl 1-(4-ethoxyphenyl)propylcarbamate
Uniqueness
4-fluorophenyl 1-(4-butoxyphenyl)propylcarbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid-based targets .
Properties
Molecular Formula |
C20H24FNO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4-fluorophenyl) N-[1-(4-butoxyphenyl)propyl]carbamate |
InChI |
InChI=1S/C20H24FNO3/c1-3-5-14-24-17-10-6-15(7-11-17)19(4-2)22-20(23)25-18-12-8-16(21)9-13-18/h6-13,19H,3-5,14H2,1-2H3,(H,22,23) |
InChI Key |
IEKBPHHXDXKATO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC)NC(=O)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



